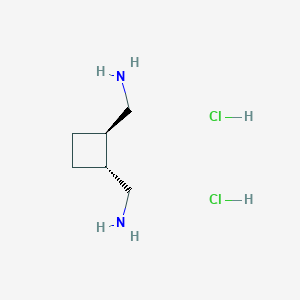
rel-((1R,2R)-Cyclobutane-1,2-diyl)dimethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-((1R,2R)-Cyclobutane-1,2-diyl)dimethanamine dihydrochloride: is a chiral diamine compound with significant applications in various fields of chemistry and medicine. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-((1R,2R)-Cyclobutane-1,2-diyl)dimethanamine dihydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of cyclobutane derivatives with amine groups in the presence of catalysts to form the desired diamine structure. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the maintenance of optimal reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
rel-((1R,2R)-Cyclobutane-1,2-diyl)dimethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, amine oxides, and complex organic molecules that incorporate the cyclobutane-diamine structure.
Scientific Research Applications
rel-((1R,2R)-Cyclobutane-1,2-diyl)dimethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: It is explored for its potential therapeutic effects, including anticancer properties.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of rel-((1R,2R)-Cyclobutane-1,2-diyl)dimethanamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction often leads to changes in cellular pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-trans-1,2-Cyclopentanediamine dihydrochloride
- (1R,2R)-trans-1,2-Cyclohexanediamine dihydrochloride
Uniqueness
rel-((1R,2R)-Cyclobutane-1,2-diyl)dimethanamine dihydrochloride is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C6H16Cl2N2 |
|---|---|
Molecular Weight |
187.11 g/mol |
IUPAC Name |
[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c7-3-5-1-2-6(5)4-8;;/h5-6H,1-4,7-8H2;2*1H/t5-,6-;;/m0../s1 |
InChI Key |
FCZGUISVPWFFBE-USPAICOZSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]1CN)CN.Cl.Cl |
Canonical SMILES |
C1CC(C1CN)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















